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Compound of Interest

Compound Name: 2-Chloro-3-fluoropyridine

Cat. No.: B099640

2-Chloro-3-fluoropyridine is a halogenated heterocyclic compound that has emerged as a
pivotal building block in modern synthetic chemistry.[1][2] Its significance lies in the unique
electronic and steric properties imparted by the strategic placement of chloro and fluoro
substituents on the electron-deficient pyridine ring. This arrangement provides multiple, distinct
reaction sites, enabling chemists to perform selective and diverse molecular elaborations.[1]
Consequently, it serves as a valuable intermediate in the synthesis of a wide array of complex
molecules, particularly active pharmaceutical ingredients (APIs) for anti-cancer and anti-
inflammatory therapies, as well as advanced agrochemicals.[1][3] This guide offers a
comprehensive technical overview of its properties, synthesis, reactivity, and application,
providing field-proven insights for its effective utilization in a research and development setting.

Physicochemical and Spectroscopic Profile

The reliable application of any chemical intermediate begins with a thorough understanding of
its fundamental properties. 2-Chloro-3-fluoropyridine is a colorless to light yellow liquid under
standard conditions.[4][5] Its key physical and chemical characteristics are summarized below.

Table 1: Physicochemical Properties of 2-Chloro-3-fluoropyridine
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Property Value Source(s)
CAS Number 17282-04-1 6171
Molecular Formula CsHsCIFN [61[7]
Molecular Weight 131.54 g/mol [61[7]
Appearance Colorless to light yellow liquid [11[4116]
Boiling Point 80 °C at 80 mmHg (10.7 kPa) [41[71[8]
Density 1.323 g/mL at 25 °C [41[7]

Refractive Index (n2°/D)

1.509

(410718l

Flash Point 63 °C (145.4 °F) - closed cup [6][7]
pKa -0.05 + 0.10 (Predicted) [5]
LogP 1.514 [6]

Spectroscopic Characterization

While specific spectra are proprietary, the structure of 2-Chloro-3-fluoropyridine allows for

predictable spectroscopic signatures essential for reaction monitoring and quality control.

e 1H NMR: The proton NMR spectrum is expected to show three distinct signals in the

aromatic region (typically & 7.0-8.5 ppm). The coupling patterns will be complex due to *H-H

and H-1°F spin-spin coupling. The proton at C4 will likely appear as a triplet of doublets, the

proton at C5 as a multiplet, and the proton at C6 as a doublet of doublets.

e 13C NMR: The carbon NMR spectrum will display five signals corresponding to the five

carbons of the pyridine ring. The signals for C2 and C3 will be directly influenced by the

attached halogens, with the C-F bond exhibiting a large one-bond coupling constant (*XJCF).

» IR Spectroscopy: The infrared spectrum will feature characteristic peaks for C-H stretching of

the aromatic ring (~3000-3100 cm~1), C=C and C=N stretching vibrations within the pyridine
ring (~1400-1600 cm~1), and strong C-CI (~700-800 cm~1) and C-F (~1150-1250 cm™1)

stretching bands.[9]
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e Mass Spectrometry: The mass spectrum will show a molecular ion peak (M*) at m/z 131. A
characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at
approximately one-third the intensity of the M* peak) will be readily observable.

Synthesis and Reactivity: A Tale of Two Halogens

The synthetic utility of 2-Chloro-3-fluoropyridine is rooted in its accessible preparation and
the differential reactivity of its C-Cl and C-F bonds.

Synthetic Pathways

Two primary routes are commonly employed for the synthesis of 2-Chloro-3-fluoropyridine:

o Directed Ortho-Metalation of 3-Fluoropyridine: This method involves the deprotonation of 3-
fluoropyridine at the 2-position using a strong base like n-butyllithium, followed by quenching
the resulting organolithium intermediate with a chlorinating agent such as hexachloroethane.
[4] This pathwaly is efficient for producing the target molecule from readily available starting

materials.

» Diazotization of 2-Chloro-3-aminopyridine: An alternative approach involves a Sandmeyer-
type or Balz-Schiemann-type reaction starting from 2-chloro-3-aminopyridine.[3] The amino
group is converted to a diazonium salt, which is then displaced by fluoride using a suitable
fluorine source like copper(ll) fluoride, anhydrous hydrogen fluoride, or fluoroboric acid.[3]

Directed Ortho-Metalation Pathway

2. Ether, -65 °C 2-Lithio-3-fluoropyridine 2-Chloro-3-fluoropyridine

3-Fluoropyridine

Click to download full resolution via product page

Caption: Directed ortho-metalation synthesis of 2-Chloro-3-fluoropyridine.
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Core Reactivity

The chemistry of 2-Chloro-3-fluoropyridine is dominated by the electrophilic nature of its
pyridine ring, making it susceptible to two principal types of transformations: Nucleophilic
Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

» Nucleophilic Aromatic Substitution (SNATr): The pyridine ring is inherently electron-deficient, a
property enhanced by the inductive effects of the two halogen substituents. This makes the
ring an excellent substrate for SNAr reactions. The reaction proceeds via a Meisenheimer
intermediate, and the rate is heavily influenced by the leaving group's ability and the stability
of this intermediate.[10] In halopyridines, the reactivity order for SNAr is typically F > CI.[11]
However, in 2-Chloro-3-fluoropyridine, nucleophilic attack preferentially occurs at the C2
position, displacing the chloride. This is because the ring nitrogen provides powerful
stabilization to the negative charge developed in the Meisenheimer intermediate when attack
occurs at an alpha-position (C2 or C6).[12][13] This regioselectivity is a cornerstone of its
synthetic utility.

e Suzuki-Miyaura Cross-Coupling: The C-Cl bond at the 2-position is an excellent handle for
palladium-catalyzed cross-coupling reactions.[14] This reaction allows for the formation of C-
C bonds by coupling the pyridine core with various aryl or alkyl boronic acids or their esters.
[15] The C-F bond is generally unreactive under typical Suzuki conditions, allowing for
selective functionalization at the C2 position.[14] This powerful transformation is widely used
in drug discovery to build the complex biaryl structures often found in bioactive molecules.
[16][17]
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Caption: Key reaction pathways for 2-Chloro-3-fluoropyridine.

Applications in Drug Discovery and Agrochemicals

The versatile reactivity of 2-Chloro-3-fluoropyridine makes it a high-value intermediate for
synthesizing complex, biologically active molecules.

o Pharmaceutical Development: It is a key component in the synthesis of numerous
pharmaceutical agents. Its structure is a precursor to quinolone antibiotics like Enoxacin and
is used in building blocks for cardiovascular drugs.[3] The 3-fluoropyridine motif it provides is
found in a range of modern therapeutics, as the fluorine atom can enhance metabolic
stability, binding affinity, and bioavailability.[1][18]

e Agrochemicals: In agriculture, this intermediate is used to create novel herbicides and
pesticides.[1][19] The pyridine core is a well-established toxophore, and the ability to
selectively functionalize it allows for the fine-tuning of activity and selectivity, leading to more
effective and environmentally safer crop protection agents.

Experimental Protocol: Suzuki-Miyaura Coupling
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This protocol provides a self-validating system for the palladium-catalyzed Suzuki-Miyaura
cross-coupling of 2-Chloro-3-fluoropyridine with a generic arylboronic acid. The causality
behind experimental choices is explained to ensure reproducibility.

Objective: To synthesize a 2-aryl-3-fluoropyridine derivative.
Materials:

e 2-Chloro-3-fluoropyridine (1.0 equiv.)

 Arylboronic acid (1.2 equiv.)

o Palladium(ll) acetate [Pd(OAc)z] (0.02 equiv.)

» Triphenylphosphine [PPhs] (0.08 equiv.) or a more advanced ligand like RuPhos (0.06 equiv.)
[17]

e Potassium carbonate (K2COs), anhydrous (3.0 equiv.)

e 1,4-Dioxane, anhydrous

o Water, degassed

o Ethyl acetate

 Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa)
« Silica gel for column chromatography

Procedure:

o Catalyst Preparation & Inerting: To a flame-dried Schlenk flask equipped with a magnetic stir
bar, add Pd(OAc)z (0.02 equiv.) and the phosphine ligand (e.g., PPhs, 0.08 equiv.). The use
of a four-fold excess of ligand relative to palladium prevents catalyst decomposition and
promotes the formation of the active Pd(0) species. Seal the flask with a septum, and
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evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This inerting step is
critical as the Pd(0) catalyst is oxygen-sensitive.[16]

Reagent Addition: Under a positive pressure of inert gas, add 2-Chloro-3-fluoropyridine
(1.0 equiv.), the arylboronic acid (1.2 equiv.), and anhydrous K2COs (3.0 equiv.). The slight
excess of boronic acid ensures complete consumption of the limiting electrophile. The base
is essential for the transmetalation step of the catalytic cycle.[15]

Solvent Addition & Degassing: Add anhydrous 1,4-dioxane and degassed water (typically a
4:1 to 10:1 ratio of dioxane:water). The water is necessary to dissolve the base and facilitate
the formation of the active boronate species. The solvent mixture should be thoroughly
degassed via sparging with inert gas or freeze-pump-thaw cycles to prevent catalyst
oxidation.

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction
progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and
filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer
the filtrate to a separatory funnel and wash sequentially with water and brine. The washes
remove residual base and water-soluble impurities.

Purification: Dry the organic layer over anhydrous MgSOa or Na=SOs, filter, and concentrate
under reduced pressure. Purify the crude residue by flash column chromatography on silica
gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the
pure 2-aryl-3-fluoropyridine product.

Safety, Handling, and Storage

Proper handling is paramount when working with 2-Chloro-3-fluoropyridine due to its
hazardous properties.

Table 2: Hazard and Safety Information
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Category Information Source(s)
) Corrosion (GHSO05),

GHS Pictograms ] [7]
Exclamation Mark (GHS07)

Signal Word Danger [7]
H302 (Harmful if swallowed),

Hazard Statements H318 (Causes serious eye [7]
damage)
P264, P270, P280,

Precautionary Statements P301+P312, [61[7]
P305+P351+P338
Chemical-resistant gloves,

Personal Protective Equipment  tightly fitting safety goggles,

[61[71120]

(PPE)

faceshield, lab coat. Use in a

chemical fume hood.

Avoid contact with skin, eyes,

and inhalation of vapors. Keep

Handling
away from heat, sparks, and
open flames.[6][20]
Store in a cool, dry, and well-
Storage ventilated place. Keep

container tightly sealed.[6][20]

Incompatible Materials

Strong oxidizing agents, strong

acids, strong bases.[20]

Fire Extinguishing

Use water spray, alcohol-
resistant foam, dry chemical,
or carbon dioxide.[6][20]

Conclusion

2-Chloro-3-fluoropyridine (CAS 17282-04-1) is a deceptively simple molecule whose true

value lies in its sophisticated reactivity. The differential reactivity of its halogen substituents,

combined with the inherent electronic properties of the pyridine ring, provides a robust platform
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for constructing complex molecular architectures. For the medicinal or agricultural chemist, it
offers a reliable and versatile tool for accessing novel 3-fluoropyridine derivatives, making it a
key intermediate in the ongoing pursuit of innovative chemical solutions for health and
agriculture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Introduction: The Strategic Importance of 2-Chloro-3-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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